molecular formula C13H20BrN3 B12266750 4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole

4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B12266750
M. Wt: 298.22 g/mol
InChI Key: NESWRBXSDOLXKI-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can modify the functional groups on the compound.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromine atom and the azetidine moiety can influence the compound’s binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-1-{[1-(cyclopentylmethyl)azetidin-3-yl]methyl}-1H-pyrazole is unique due to the presence of both the bromine atom and the cyclopentylmethyl-substituted azetidine moiety. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H20BrN3

Molecular Weight

298.22 g/mol

IUPAC Name

4-bromo-1-[[1-(cyclopentylmethyl)azetidin-3-yl]methyl]pyrazole

InChI

InChI=1S/C13H20BrN3/c14-13-5-15-17(10-13)9-12-7-16(8-12)6-11-3-1-2-4-11/h5,10-12H,1-4,6-9H2

InChI Key

NESWRBXSDOLXKI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CN2CC(C2)CN3C=C(C=N3)Br

Origin of Product

United States

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